molecular formula C10H10N2O2 B13799182 3-(1-Cyanoethylamino)benzoic acid

3-(1-Cyanoethylamino)benzoic acid

Cat. No.: B13799182
M. Wt: 190.20 g/mol
InChI Key: ABKMSVCCWDLPQS-UHFFFAOYSA-N
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Description

3-(1-Cyanoethylamino)benzoic acid (CAS 5537-71-3), also known as m-(1-Cyanoethyl)benzoic acid, is a meta-substituted benzoic acid derivative with a cyanoethylamino group (-CH₂CH₂CN) attached to the aromatic ring. Its molecular formula is C₁₀H₉NO₂, and it serves as a critical intermediate in the synthesis of pharmaceuticals and in enzymology studies, particularly for investigating the enantioselectivity of cobalt-containing nitrile hydratases toward chiral nitriles . The cyano group imparts distinct electronic and steric properties, influencing its reactivity and interactions in synthetic and biological systems.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-(1-cyanoethylamino)benzoic acid

InChI

InChI=1S/C10H10N2O2/c1-7(6-11)12-9-4-2-3-8(5-9)10(13)14/h2-5,7,12H,1H3,(H,13,14)

InChI Key

ABKMSVCCWDLPQS-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)NC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-(1-cyanoethylamino)benzoic acid generally involves the introduction of a cyanoethylamino group onto a benzoic acid scaffold. A key approach is the nucleophilic substitution on halogenated benzoic acid derivatives using cyanoalkyl reagents under controlled conditions.

The most industrially relevant method utilizes 2-chlorobenzoic acid metal salts as starting materials, reacting with alkylnitriles (e.g., propionitrile) in the presence of strong bases such as sodium amide or sodium in liquid ammonia. This method offers advantages over older multi-step processes involving toxic reagents like sodium cyanide.

Detailed Preparation Method from 2-Chlorobenzoic Acid Metal Salts

Reaction Scheme and Conditions
  • Starting Materials:

    • 2-Chlorobenzoic acid metal salt (e.g., sodium or potassium salt)
    • Alkylnitrile (e.g., propionitrile)
    • Sodium amide or metallic sodium (to generate sodium amide in situ)
    • Liquid ammonia as solvent
  • Reaction Conditions:

    • Temperature range: -80 °C to 100 °C
    • Pressure: Atmospheric to 10 atmospheres
    • Reaction time: 10 minutes to 5 hours (optimal 1 to 3 hours)
    • Equimolar ratios: 2-chlorobenzoic acid metal salt : alkylnitrile : sodium amide or sodium = 1 : 1 to 3 : 1 to 6
    • Liquid ammonia volume: 5 to 20 times the volume of reactants
Procedure Summary
  • Preparation of Reaction Mixture:

    • Cool the reaction vessel to approximately -78 °C.
    • Add liquid ammonia (e.g., 20 to 300 mL depending on scale).
    • Introduce sodium amide or generate it in situ by reacting sodium metal with ammonia.
    • Add the alkylnitrile dropwise with stirring.
  • Addition of 2-Chlorobenzoic Acid Metal Salt:

    • Add the 2-chlorobenzoic acid metal salt to the reaction mixture.
    • Maintain stirring at target temperature (-33 °C to 0 °C) for 1 to 3 hours.
  • Workup:

    • Warm the reaction mixture to room temperature to evaporate liquid ammonia.
    • Quench the reaction by adding water to remove residual sodium amide.
    • Acidify with concentrated hydrochloric acid to precipitate the product.
    • Filter and isolate the solid 3-(1-cyanoethyl)benzoic acid.
Representative Experimental Data
Parameter Example 1 Example 2 Example 3
Reactor volume 100 mL 500 mL 100 mL
Liquid ammonia volume 20 mL 300 mL 50 mL
Sodium amide 1.9 g Generated in situ from 7.7 g Na 4.5 g
Alkylnitrile (propionitrile) 0.08 mL 8 mL 2.7 mL
2-Chlorobenzoic acid salt 1 g (potassium salt) 10 g (sodium salt) 3.4 g (sodium salt)
Reaction temperature -33 °C -33 °C 0 °C
Reaction time 1.5 hours 1 hour 1.5 hours
Pressure Atmospheric Atmospheric 7 atm
Yield of 3-(1-cyanoethyl)benzoic acid 0.5 g 4.99 g 1.6 g
Product confirmation Nuclear Magnetic Resonance (NMR) NMR NMR

Advantages of the Method

  • Economic Efficiency: Reduced use of toxic sodium cyanide and fewer reaction steps compared to conventional methods.
  • Safety: Avoidance of highly toxic cyanide salts and controlled reaction conditions lower hazards.
  • Industrial Applicability: The process is scalable and can be conducted under relatively mild pressures and temperatures.
  • Purity: The product is confirmed by nuclear magnetic resonance analysis, ensuring high chemical purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyanoethylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino-substituted benzoic acids.

    Substitution: Various substituted benzoic acids depending on the reagents used.

Scientific Research Applications

3-(1-Cyanoethylamino)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions, particularly those involving nitrile hydratases.

    Medicine: Serves as an intermediate in the production of anti-inflammatory drugs like ketoprofen.

    Industry: Utilized in the manufacture of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(1-Cyanoethylamino)benzoic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for nitrile hydratases, leading to the formation of corresponding amides. The compound’s effects are mediated through its ability to donate or accept protons, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzoic acid derivatives arises from variations in substituents. Below is a detailed comparison of 3-(1-Cyanoethylamino)benzoic acid with structurally analogous compounds:

3-[(1RS)-1-Carboxyethyl]benzoic Acid

  • Substituent : Carboxyethyl (-CH₂CH₂COOH)
  • Molecular Formula : C₁₀H₁₀O₄
  • Key Differences: The carboxyethyl group introduces two carboxylic acid functionalities, enhancing hydrophilicity compared to the cyano group. Used as a pharmaceutical secondary standard and reference material, highlighting its role in quality control rather than direct synthetic applications .

3-(1-Aminoethyl)benzoic Acid Hydrochloride

  • Substituent: Aminoethyl (-CH₂CH₂NH₂·HCl)
  • Molecular Formula: C₉H₁₂ClNO₂
  • Primarily utilized in drug development as a building block for active pharmaceutical ingredients (APIs) .

3-(Sulfooxy)benzoic Acid and Hydroxyl-(Sulfooxy)benzoic Acid

  • Substituents : Sulfooxy (-OSO₃H) and hydroxyl-sulfooxy (-OH-OSO₃H)
  • Molecular Formulas : C₇H₆O₆S (sulfooxy) and C₇H₆O₇S (hydroxyl-sulfooxy)
  • Key Differences: The sulfooxy group increases water solubility and metabolic activity, as seen in studies identifying these compounds as metabolites in biological systems . Unlike the cyanoethyl group, sulfooxy derivatives are more likely to participate in sulfation pathways.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Substituents: 3,4-Dihydroxy and propenoic acid (-CH=CHCOOH)
  • Molecular Formula : C₉H₈O₄
  • Key Differences: The dihydroxy groups confer antioxidant properties, making caffeic acid relevant in food, cosmetics, and pharmacological research . The conjugated double bond in the propenoic acid chain enhances UV absorption, unlike the saturated cyanoethyl group in the target compound.

3-(Trifluoromethyl)benzoic Acid

  • Substituent : Trifluoromethyl (-CF₃)
  • Molecular Formula : C₈H₅F₃O₂
  • Key Differences: The electron-withdrawing -CF₃ group increases acidity (lower pKa) compared to the cyanoethyl substituent. Widely used in synthesizing 2-aminothiazole derivatives via acid chloride intermediates, demonstrating versatility in heterocyclic chemistry .

3-(2-Methyl-1H-imidazol-1-yl)benzoic Acid

  • Substituent : 2-Methylimidazole
  • Molecular Formula : C₁₁H₁₀N₂O₂
  • Key Differences :
    • The imidazole ring introduces basic nitrogen sites , enabling coordination with metal ions or participation in hydrogen bonding.
    • Part of a sublibrary for drug screening, emphasizing its role in medicinal chemistry rather than enzymatic studies .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Applications References
3-(1-Cyanoethylamino)benzoic acid -CH₂CH₂CN C₁₀H₉NO₂ 175.18 Pharmaceutical intermediate, enzyme studies
3-[(1RS)-1-Carboxyethyl]benzoic acid -CH₂CH₂COOH C₁₀H₁₀O₄ 194.18 Reference standards, quality control
3-(1-Aminoethyl)benzoic acid HCl -CH₂CH₂NH₂·HCl C₉H₁₂ClNO₂ 201.65 API synthesis
3-(Sulfooxy)benzoic acid -OSO₃H C₇H₆O₆S 218.18 Metabolic studies
Caffeic acid 3,4-diOH, -CH=CHCOOH C₉H₈O₄ 180.16 Antioxidant, cosmetics
3-(Trifluoromethyl)benzoic acid -CF₃ C₈H₅F₃O₂ 190.12 Heterocyclic synthesis

Table 2: Key Research Findings

Compound Key Property/Application Research Insight Reference
3-(1-Cyanoethylamino)benzoic acid Enzyme enantioselectivity Used to screen cobalt nitrile hydratases for chiral nitrile interactions
Benzoic acid derivatives Extraction efficiency Benzoic acid extracts faster than acetic acid due to higher distribution coefficient
Caffeic acid Antioxidant activity Dihydroxy groups enable radical scavenging in supplements and beverages
3-(Trifluoromethyl)benzoic acid Acid chloride reactivity Converted to Weinreb amide for thiazole synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-cyanoethylamino)benzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves introducing the cyanoethylamino group to the benzoic acid scaffold via nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., 3-(1-aminoethyl)benzoic acid) are synthesized using reductive amination or palladium-catalyzed cross-coupling . Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (40–80°C), and stoichiometry of reagents. Monitoring via TLC and HPLC ensures purity, while recrystallization or column chromatography improves yield.

Q. How can the structural integrity of 3-(1-cyanoethylamino)benzoic acid be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to verify proton environments and carbon backbone. For instance, the cyano group’s adjacent protons show distinct splitting patterns .
  • FTIR : Confirm the presence of carboxylic acid (1700–1720 cm1^{-1}) and nitrile (2200–2260 cm1^{-1}) functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the stability considerations for 3-(1-cyanoethylamino)benzoic acid under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should be conducted using accelerated degradation tests. For example, analogous benzoic acid derivatives decompose under extreme pH (<3 or >11) or high temperatures (>100°C), as observed in sulfonamide analogs . Store the compound at 4°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the nitrile group.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of 3-(1-cyanoethylamino)benzoic acid?

  • Methodological Answer : Density Functional Theory (DFT) calculations (using software like Gaussian) model electron distribution, highlighting reactive sites (e.g., nitrile or carboxylic acid groups). Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzymes), guided by structural analogs like 3-[[4-(2-pyrimidinyl)phenyl]amino]benzoic acid, which show affinity for kinase domains . Validate predictions with in vitro assays.

Q. How can crystallographic data resolve contradictions in spectroscopic or reactivity data for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (performed using SHELXL ) provides unambiguous confirmation of molecular geometry and hydrogen-bonding networks. For example, in related triazine-linked benzoic acids, crystallography resolved ambiguities in tautomeric forms observed in NMR . Pair with Hirshfeld surface analysis to study intermolecular interactions.

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of 3-(1-cyanoethylamino)benzoic acid derivatives in medicinal chemistry?

  • Methodological Answer : Synthesize derivatives with modifications to the cyanoethylamino group (e.g., alkyl chain elongation or substituent addition). Test biological activity (e.g., enzyme inhibition) and correlate with electronic (Hammett constants) or steric parameters. For example, sulfonamide benzoic acid analogs show activity shifts with substituent electronegativity . Use QSAR models to predict optimal modifications.

Q. How can contradictory solubility or reactivity data be addressed in formulation studies?

  • Methodological Answer : Employ phase-solubility diagrams and co-solvency approaches (e.g., PEG-400 or cyclodextrins). For instance, derivatives like 4-(3-dibutylaminopropoxy)benzoic acid exhibit improved solubility in DMSO-methanol mixtures . Reactivity inconsistencies may arise from trace impurities; repurify via preparative HPLC and re-test under controlled conditions .

Experimental Design & Data Analysis

Q. How to design a kinetic study to evaluate the hydrolysis rate of the nitrile group in 3-(1-cyanoethylamino)benzoic acid?

  • Methodological Answer : Use UV-Vis spectroscopy to monitor nitrile-to-amide conversion under physiological pH (7.4) and temperature (37°C). Compare with control experiments at varying pH. Data fitting to pseudo-first-order kinetics reveals rate constants. Reference stability protocols from sulfonamide analogs .

Q. What statistical methods are suitable for analyzing high-throughput screening data for this compound’s bioactivity?

  • Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to identify key activity drivers. Use ANOVA to assess significance across replicates. For example, triazine-linked benzoic acids showed dose-dependent activity in anticancer screens, analyzed via nonlinear regression (GraphPad Prism) .

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